molecular formula C15H12ClN3O3 B2495070 3-(4-chlorophenyl)-6-(furan-2-ylmethylamino)-1H-pyrimidine-2,4-dione CAS No. 847398-54-3

3-(4-chlorophenyl)-6-(furan-2-ylmethylamino)-1H-pyrimidine-2,4-dione

Cat. No. B2495070
M. Wt: 317.73
InChI Key: ZFNYBCIUHFWVEX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of related compounds often involves multi-step processes that can include the use of isocyanides, N,N'-dimethylbarbituric acid, and terephthaldialdehyde in one-pot reactions under mild conditions to yield highly substituted furopyrimidinones with high purity and yield. For instance, a facile approach for synthesizing 3-methylthio-substituted furans and related derivatives utilizes copper(II) oxide, iodine, and dimethyl sulfoxide in a cross-coupling reaction followed by a domino process involving the reduction and Paal-Knorr furan synthesis (Yin et al., 2008).

Molecular Structure Analysis

The molecular and crystal structure of compounds closely related to our compound of interest reveals intricate details about their geometry and electronic configuration. For example, the structural analysis of "3-(4-chlorophenylthio)-1-(2,4-dinitrophenylamino)-pyrrolidine-2,5-dione" provides insights into its orthorhombic crystal structure and the conformation of its rings, showcasing the potential for diverse interactions and reactivity patterns (Ratajczak-Sitarz et al., 1990).

Chemical Reactions and Properties

Chemical reactions involving similar compounds demonstrate a wide range of reactivities and transformations. For example, the transformation of 4,9-methanoundecafulvenes into 3-substituted 7,12-methanocycloundeca[4,5]furo[2,3-d]pyrimidine-2,4(1H,3H)-diones through oxidative cyclization and subsequent ring-opening and ring-closure reactions highlights the complex chemical behavior and the influence of structure on reactivity (Naya et al., 2005).

properties

IUPAC Name

3-(4-chlorophenyl)-6-(furan-2-ylmethylamino)-1H-pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12ClN3O3/c16-10-3-5-11(6-4-10)19-14(20)8-13(18-15(19)21)17-9-12-2-1-7-22-12/h1-8,17H,9H2,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFNYBCIUHFWVEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)CNC2=CC(=O)N(C(=O)N2)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-chlorophenyl)-6-(furan-2-ylmethylamino)-1H-pyrimidine-2,4-dione

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.